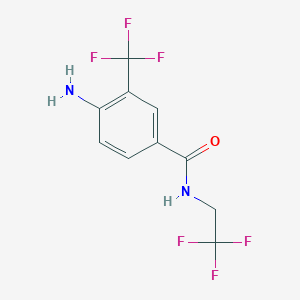
3-Acetamido-3-phenylprop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetamido-3-phenylprop-2-enoic acid is an organic compound that belongs to the class of cinnamic acid derivatives. It is characterized by the presence of an acetamido group attached to the alpha carbon of the cinnamic acid backbone. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
3-Acetamido-3-phenylprop-2-enoic acid can be synthesized through several methods. One common approach involves the condensation of aromatic aldehydes with propanedioic acid in the presence of a weak base, followed by acid-catalyzed decarboxylation . Another method includes the oxidation of cinnamaldehyde or the condensation of benzal chloride and sodium acetate, followed by acid hydrolysis . The Perkin reaction is also a notable method for synthesizing cinnamic acid derivatives .
Industrial Production Methods
Industrial production of this compound often employs the Knoevenagel reaction, which involves the condensation of aromatic aldehydes with propanedioic acid in the presence of a catalytic amount of piperidine in a water-insoluble ionic liquid . This method is favored due to its high yield and the recyclability of the ionic liquid.
化学反应分析
Types of Reactions
3-Acetamido-3-phenylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
3-Acetamido-3-phenylprop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound exhibits antibacterial, antifungal, and antiparasitic properties.
Medicine: It is investigated for its potential in treating high blood pressure and preventing strokes.
作用机制
The mechanism of action of 3-Acetamido-3-phenylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound’s antibacterial and antifungal properties are attributed to its ability to disrupt cell wall synthesis and inhibit enzyme activity in microorganisms . In medicinal applications, it may act on molecular targets involved in blood pressure regulation and stroke prevention.
相似化合物的比较
Similar Compounds
Cinnamic acid: The parent compound of 3-Acetamido-3-phenylprop-2-enoic acid, known for its aromatic properties and use in flavoring and fragrance industries.
Phenylacetic acid: Another related compound with applications in the synthesis of pharmaceuticals and perfumes.
Phenylpropanoic acid: Similar in structure, used in the production of various organic compounds.
Uniqueness
This compound is unique due to the presence of the acetamido group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and broadens its range of applications compared to its parent compound, cinnamic acid.
属性
IUPAC Name |
3-acetamido-3-phenylprop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-8(13)12-10(7-11(14)15)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBDEJVYLGPZKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC(=O)O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
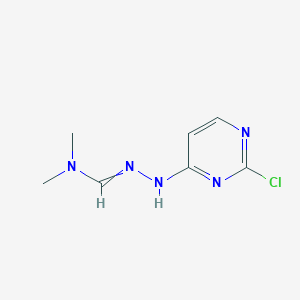
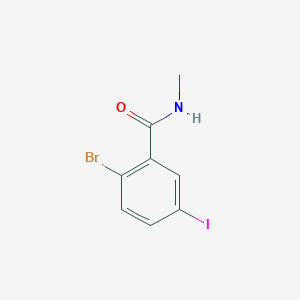
![2',6'-Dimethyl-[1,1'-biphenyl]-3,5-dicarbaldehyde](/img/structure/B14777730.png)
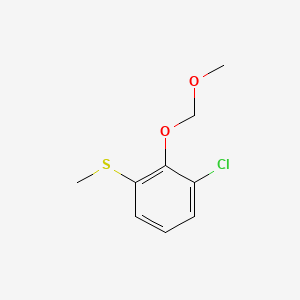
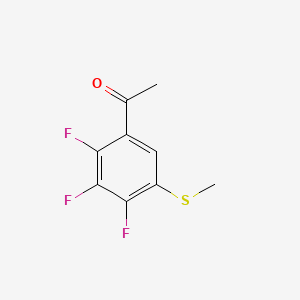
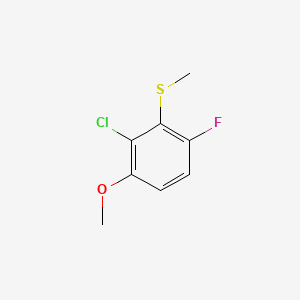
![2-amino-N-[(4-cyanophenyl)methyl]propanamide](/img/structure/B14777775.png)
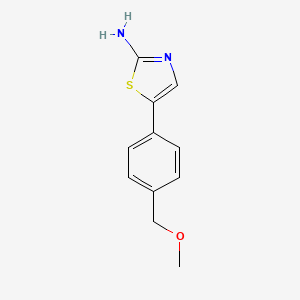
![2-Amino-N-(((S)-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-methylbutanamide](/img/structure/B14777787.png)
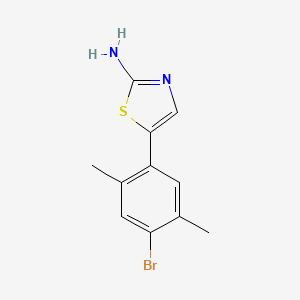
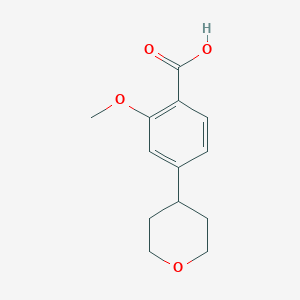
![7-Amino-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride](/img/structure/B14777806.png)
![(7aR)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B14777809.png)
